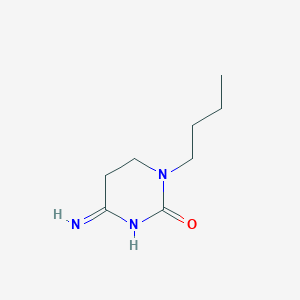
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between butylamine and a suitable dihydropyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature, pressure, and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
科学研究应用
4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and preventing the progression of a disease.
相似化合物的比较
Similar Compounds
Similar compounds to 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one include other pyrimidine derivatives such as:
- 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one
- 4-amino-1-ethyl-5,6-dihydropyrimidin-2(1H)-one
- 4-amino-1-propyl-5,6-dihydropyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific butyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness can be exploited in designing new compounds with tailored activities for specific applications.
属性
CAS 编号 |
877-54-3 |
|---|---|
分子式 |
C8H15N3O |
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-butyl-4-imino-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-2-3-5-11-6-4-7(9)10-8(11)12/h2-6H2,1H3,(H2,9,10,12) |
InChI 键 |
QIWCIFXYGMXGGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCC(=N)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


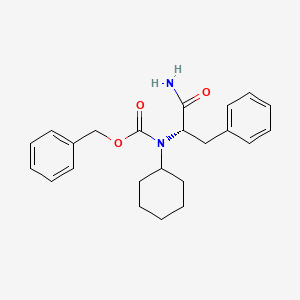
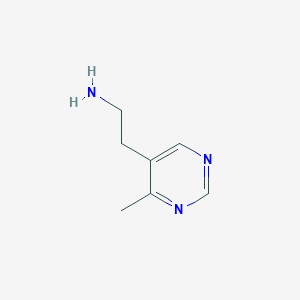
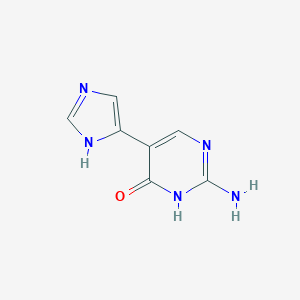
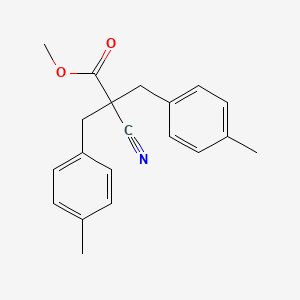

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
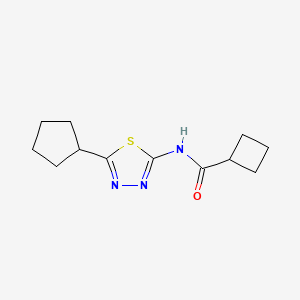
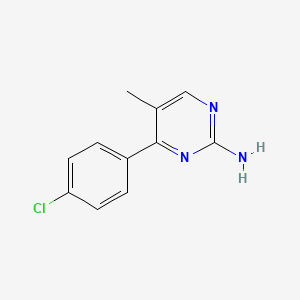
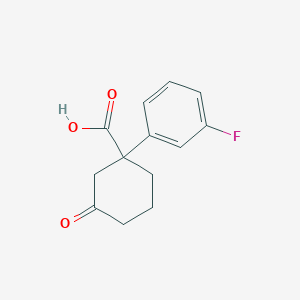
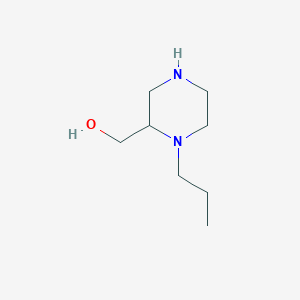
![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
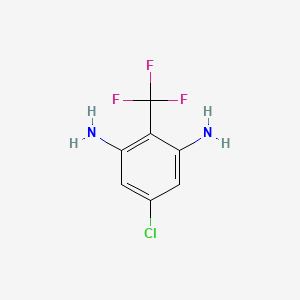
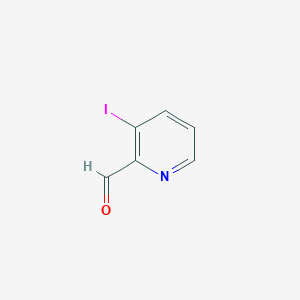
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
